molecular formula C8H15FO B8446945 (4-Fluoro-4-methylcyclohexyl)methanol

(4-Fluoro-4-methylcyclohexyl)methanol

Cat. No.: B8446945
M. Wt: 146.20 g/mol
InChI Key: DGLNQIPHOPNBLI-UHFFFAOYSA-N
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Description

(4-Fluoro-4-methylcyclohexyl)methanol is a fluorinated cyclohexane derivative featuring a hydroxymethyl group at the 1-position and both fluorine and methyl substituents at the 4-position of the cyclohexane ring.

Properties

Molecular Formula

C8H15FO

Molecular Weight

146.20 g/mol

IUPAC Name

(4-fluoro-4-methylcyclohexyl)methanol

InChI

InChI=1S/C8H15FO/c1-8(9)4-2-7(6-10)3-5-8/h7,10H,2-6H2,1H3

InChI Key

DGLNQIPHOPNBLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the cyclohexylmethanol backbone but differ in substituents, leading to distinct physicochemical and toxicological profiles:

4-Methylenecyclohexanemethanol (CAS 1004-24-6)

  • Molecular Formula : C₈H₁₄O
  • Structure : A methylene group (C=CH₂) at the 4-position .
  • Key Differences :
    • The methylene group introduces unsaturation, increasing reactivity in addition reactions (e.g., hydrogenation).
    • Lower steric hindrance compared to the fluorine-methyl combination in the target compound.
  • Applications: Potential intermediate in polymer or fine chemical synthesis due to its unsaturated moiety.

(4-Aminocyclohexyl)methanol (CAS 89854-94-4)

  • Molecular Formula: C₇H₁₅NO
  • Structure: An amino group (-NH₂) at the 4-position .
  • Key Differences: The amino group enables hydrogen bonding and participation in condensation or amidation reactions. Higher polarity compared to the fluorine-methyl derivative, likely enhancing water solubility.
  • Applications : Pharmaceutical synthesis (e.g., prodrugs or bioactive molecules).

(4-Tert-butylcyclohexyl)methanol (CAS 20691-53-6)

  • Molecular Formula : C₁₁H₂₂O
  • Structure : A bulky tert-butyl group (-C(CH₃)₃) at the 4-position .
  • Key Differences :
    • Increased hydrophobicity and steric hindrance, reducing solubility in polar solvents.
    • Enhanced thermal stability due to the tert-butyl group’s electron-donating and bulky nature.
  • Applications : Likely used in coatings or surfactants where steric effects dominate.

[4-Methoxy-4-(trifluoromethyl)cyclohexyl]methanol (CAS 1637310-71-4)

  • Molecular Formula : C₉H₁₅F₃O₂
  • Structure : Methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at the 4-position .
  • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic resistance.
  • Applications : Specialty chemicals or pharmaceuticals requiring both electron-withdrawing and polar functionalities.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Toxicity Insights
(4-Fluoro-4-methylcyclohexyl)methanol C₈H₁₅FO 146.20 (calculated) 4-F, 4-CH₃ Moderate polarity, steric hindrance Likely low acute toxicity*
4-Methylenecyclohexanemethanol C₈H₁₄O 126.20 4-CH₂ Unsaturated, reactive Limited data
(4-Aminocyclohexyl)methanol C₇H₁₅NO 129.20 4-NH₂ High polarity, reactive Potential amine-related toxicity
(4-Tert-butylcyclohexyl)methanol C₁₁H₂₂O 170.29 4-C(CH₃)₃ Hydrophobic, thermally stable Low toxicity (steric shielding)
[4-Methoxy-4-(trifluoromethyl)cyclohexyl]methanol C₉H₁₅F₃O₂ 212.21 4-OCH₃, 4-CF₃ High metabolic stability, polar Unstudied; CF₃ may influence ADME

*Inferred from , where 4-MCHM (structurally similar) showed moderate toxicity but metabolites were more hazardous.

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